![molecular formula C22H16Cl2FN3O3 B12638879 (3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12638879.png)
(3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3S,3’aR,8’aS,8’bS)-2’-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic molecule characterized by its spirocyclic structure and multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’aR,8’aS,8’bS)-2’-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorine and dichlorophenyl groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions, such as Diels-Alder reactions, to form the spirocyclic structure.
Introduction of Functional Groups: The fluorine and dichlorophenyl groups are introduced through substitution reactions, often using reagents like fluorinating agents and chlorinated aromatic compounds.
Final Assembly: The final steps involve coupling reactions to assemble the complete molecule, followed by purification processes such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the synthesis using batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (3S,3’aR,8’aS,8’bS)-2’-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
The compound (3S,3’aR,8’aS,8’bS)-2’-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic structures.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3S,3’aR,8’aS,8’bS)-2’-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,3’aR,8’aS,8’bS)-2’-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione: shares similarities with other spirocyclic compounds, such as spiroindolines and spirooxindoles.
Spiroindolines: These compounds have a similar spirocyclic core but may lack the specific functional groups present in the target compound.
Spirooxindoles: These compounds also feature a spirocyclic structure but differ in the nature of the heterocyclic rings and substituents.
Uniqueness
The uniqueness of (3S,3’aR,8’aS,8’bS)-2’-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione lies in its specific combination of functional groups and chiral centers, which confer distinct biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H16Cl2FN3O3 |
|---|---|
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
(3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C22H16Cl2FN3O3/c23-13-5-4-11(9-14(13)24)28-19(29)17-16-2-1-7-27(16)22(18(17)20(28)30)12-8-10(25)3-6-15(12)26-21(22)31/h3-6,8-9,16-18H,1-2,7H2,(H,26,31)/t16-,17+,18-,22+/m0/s1 |
InChI-Schlüssel |
GULCWEGUJSEAEC-RQXXJAGISA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)[C@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O |
Kanonische SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


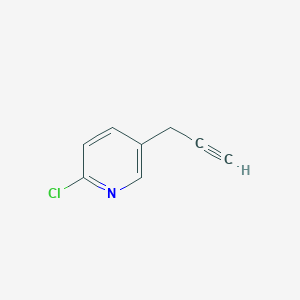



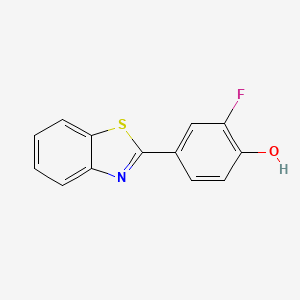
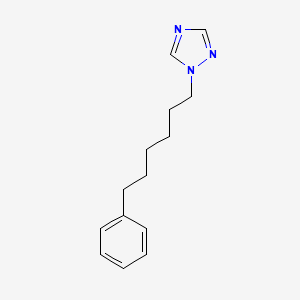
![2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole)](/img/structure/B12638832.png)
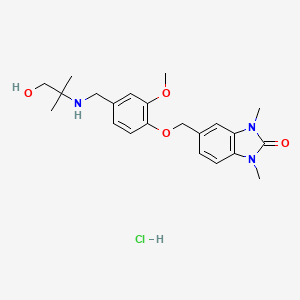

![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one](/img/structure/B12638858.png)
![1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-](/img/structure/B12638859.png)
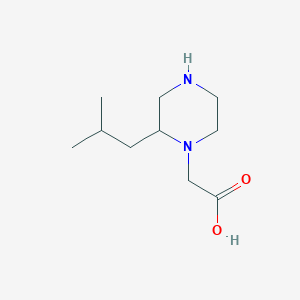
![2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B12638882.png)
